Acrivastine-d8 -

Acrivastine-d8

Catalog Number: EVT-12553108
CAS Number:
Molecular Formula: C22H24N2O2
Molecular Weight: 356.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Acrivastine-d8 is a deuterated analog of acrivastine, a second-generation antihistamine primarily used for the treatment of allergic conditions such as hay fever and urticaria. As an H1 receptor antagonist, acrivastine-d8 functions by blocking the action of histamine, a substance in the body that causes allergic symptoms. This compound is particularly noted for its non-sedating properties, making it suitable for use without causing drowsiness. Acrivastine itself is classified under the chemical taxonomy of organic compounds known as styrenes, specifically as a substituted pyridine derivative.

Source

Acrivastine-d8 is synthesized from acrivastine through deuteration processes. The primary source of information regarding its synthesis and properties can be found in patent literature and chemical databases such as DrugBank and PubChem, which provide detailed descriptions of its chemical structure and applications.

Classification
  • Chemical Class: Organic compound
  • Sub-Class: Styrenes
  • Type: Small molecule
  • ATC Code: R06AX18 (for acrivastine)
Synthesis Analysis

The synthesis of acrivastine-d8 involves several steps that are derived from the synthesis of its parent compound, acrivastine. The classical methods for synthesizing acrivastine include:

  1. Preparation of Intermediates: Starting with 2,6-dibromopyridine and p-methylbenzoyl hydrazone, a palladium-catalyzed coupling reaction is performed to yield an intermediate.
  2. Formation of Acrivastine: The intermediate undergoes further reactions involving hydrolysis and additional coupling reactions to produce acrivastine.
  3. Deuteration: The final step involves the introduction of deuterium atoms into the acrivastine structure to form acrivastine-d8. This process enhances the compound's stability and alters its pharmacokinetic properties.

The synthesis methods are noted for their efficiency and safety, avoiding hazardous reagents like butyllithium, which is commonly used in organic synthesis but poses significant risks in industrial settings .

Molecular Structure Analysis

Acrivastine-d8 has a molecular formula of C22H24D2N2O2, where D represents deuterium. The structural characteristics include:

  • IUPAC Name: (E)-3-{6-[(1E)-1-(4-methylphenyl)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyridin-2-yl}acrylic acid
  • Molecular Weight: Approximately 350.44 g/mol
  • Key Structural Features:
    • A pyridine ring substituted at position 6.
    • An acrylic acid moiety that contributes to its activity as an antihistamine.

The three-dimensional structure can be visualized using models available in chemical databases .

Chemical Reactions Analysis

Acrivastine-d8 can participate in various chemical reactions typical for antihistamines, including:

  1. Acid-Base Reactions: Due to the presence of acidic functional groups, it can react with bases to form salts.
  2. Nucleophilic Substitution Reactions: The nitrogen atoms in the pyridine ring can engage in nucleophilic substitutions under appropriate conditions.
  3. Hydrolysis: Acrivastine-d8 can undergo hydrolysis, particularly in acidic or basic environments, leading to the breakdown of its ester or amide bonds.

These reactions are crucial for understanding its stability and reactivity in biological systems .

Mechanism of Action

Acrivastine-d8 acts primarily as an H1 receptor antagonist. The mechanism involves:

  1. Binding to H1 Receptors: Acrivastine-d8 competes with histamine for binding sites on H1 receptors located on various cells involved in allergic responses.
  2. Inhibition of Histamine Effects: By blocking these receptors, it prevents the physiological effects associated with histamine release, such as vasodilation, increased vascular permeability, and bronchoconstriction.
  3. Non-Sedative Properties: Unlike first-generation antihistamines, which often cross the blood-brain barrier and cause sedation, acrivastine-d8 is designed to minimize central nervous system penetration.

This mechanism results in effective relief from allergy symptoms without significant sedative effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Melting Point: Specific data not universally available; generally consistent with similar compounds.
  • Stability: Stable under standard laboratory conditions; sensitive to extreme pH levels.

Relevant Data

The pharmacokinetic profile includes rapid absorption and elimination primarily via renal pathways .

Applications

Acrivastine-d8 serves several scientific purposes:

  1. Research Tool: Used in pharmacokinetic studies to understand drug metabolism and action due to its isotopic labeling.
  2. Therapeutic Development: Investigated for potential improvements over traditional antihistamines regarding efficacy and side effects.
  3. Analytical Chemistry: Employed in mass spectrometry and other analytical techniques to trace metabolic pathways or quantify drug levels in biological samples.

Properties

Product Name

Acrivastine-d8

IUPAC Name

(E)-3-[6-[(E)-1-(4-methylphenyl)-3-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)prop-1-enyl]pyridin-2-yl]prop-2-enoic acid

Molecular Formula

C22H24N2O2

Molecular Weight

356.5 g/mol

InChI

InChI=1S/C22H24N2O2/c1-17-7-9-18(10-8-17)20(13-16-24-14-2-3-15-24)21-6-4-5-19(23-21)11-12-22(25)26/h4-13H,2-3,14-16H2,1H3,(H,25,26)/b12-11+,20-13+/i2D2,3D2,14D2,15D2

InChI Key

PWACSDKDOHSSQD-FLUHWMMLSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC(=N3)C=CC(=O)O

Isomeric SMILES

[2H]C1(C(C(N(C1([2H])[2H])C/C=C(\C2=CC=C(C=C2)C)/C3=CC=CC(=N3)/C=C/C(=O)O)([2H])[2H])([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.